1-(2-Methyl-3,5-dinitrobenzoyl)piperidine
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Overview
Description
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a benzoyl group substituted with methyl and dinitro groups, attached to a piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and are often used as building blocks in drug design .
Preparation Methods
The synthesis of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine typically involves the acylation of piperidine with 2-Methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may serve as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Methyl-3,5-dinitrobenzoyl)piperidine can be compared with other piperidine derivatives such as:
1-Benzoylpiperidine: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.
1-(3,5-Dinitrobenzoyl)piperidine: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.
1-(2-Methylbenzoyl)piperidine: Lacks the nitro groups, affecting its chemical behavior and potential applications. The uniqueness of this compound lies in the combination of the methyl and dinitro groups, which confer specific chemical reactivity and biological properties.
Properties
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-9-11(13(17)14-5-3-2-4-6-14)7-10(15(18)19)8-12(9)16(20)21/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIMWZLXPIUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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